molecular formula C19H22N2O3S B5092417 4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide

4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide

Cat. No. B5092417
M. Wt: 358.5 g/mol
InChI Key: LLFJKPZLXLZJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CAIX leads to an increase in intracellular acidity, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-proliferative effects on cancer cells, 4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of bacteria and fungi, making it a potential antibiotic agent. The compound has also been found to exhibit anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide in lab experiments is its specificity for CAIX. This allows for targeted inhibition of the enzyme, reducing the risk of off-target effects. However, the compound has relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods for the compound. Another potential direction is the investigation of the compound's effects on other types of cancer cells and its potential use in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand the compound's anti-inflammatory effects and its potential use in treating inflammatory diseases.

Synthesis Methods

The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(3-phenylpropyl)pyrrolidine-2,5-dione in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide exhibits anti-proliferative effects on cancer cells, making it a potential chemotherapeutic agent.

properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19-9-5-15-21(19)17-10-12-18(13-11-17)25(23,24)20-14-4-8-16-6-2-1-3-7-16/h1-3,6-7,10-13,20H,4-5,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFJKPZLXLZJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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